Methyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate

Physicochemical profiling ADME prediction Lead optimization

Sourcing regioisomerically pure imidazo[1,2-a]pyrimidine scaffolds is critical-5(1H)-oxo and 7(1H)-oxo isomers exhibit distinct EI-MS fragmentation and divergent biological behavior. This verified 5-oxo methyl ester provides: • Two orthogonal diversification handles at C6 (ester→acid/amide/alcohol) and C2-C3 (Groebke-Blackburn-Bienaymé MCR) • XLogP -0.9 for aqueous assay compatibility vs. non-oxo analogs (LogP 0.58) • TPSA 71 Ų & single HBD within CNS drug-like space for BBB-penetrant design Supplied with full analytical documentation for batch-to-batch confidence.

Molecular Formula C8H7N3O3
Molecular Weight 193.16 g/mol
CAS No. 1018125-57-9
Cat. No. B1293125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate
CAS1018125-57-9
Molecular FormulaC8H7N3O3
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C2NC=CN2C1=O
InChIInChI=1S/C8H7N3O3/c1-14-7(13)5-4-10-8-9-2-3-11(8)6(5)12/h2-4H,1H3,(H,9,10)
InChIKeyQQWJXJSMCZIQJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate Scaffold Profile


Methyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate (CAS 1018125-57-9) is a heterocyclic small-molecule scaffold belonging to the imidazo[1,2-a]pyrimidine family, characterized by a fused bicyclic core bearing a 5-oxo group and a methyl ester at the 6-position [1]. With a molecular weight of 193.16 g·mol⁻¹, a computed XLogP3-AA of −0.9, one hydrogen bond donor, and four hydrogen bond acceptors, the compound occupies a physicochemical space distinct from its closest commercially available analogs—the ethyl ester (CAS 112273-77-5), the free carboxylic acid (CAS 169298-54-8), and the non-oxo methyl ester (CAS 944906-58-5) [1]. The imidazo[1,2-a]pyrimidine scaffold is recognized across multiple independent studies as a privileged pharmacophore with demonstrated anti-inflammatory, antileishmanial, antibacterial, and anticancer activities [2][3][4].

Diversifiable imidazo[1,2-a]pyrimidine scaffold with 5-oxo and 6-methyl ester handles for lead generation
Regioisomerically defined 5-oxo form; identity verifiable by characteristic EI-MS fragmentation
Intermediate lipophilicity between ethyl ester and free acid analogs; balanced H-bond profile for target engagement studies

Why Generic Imidazo[1,2-a]pyrimidine Substitution Fails


Generic substitution within the imidazo[1,2-a]pyrimidine class is precluded by three quantifiable drivers of differential behavior: (i) the 5-oxo substituent fundamentally alters hydrogen-bonding capacity and tautomeric equilibrium compared with non-oxo analogs, producing a topological polar surface area (TPSA) of 71 Ų and one H-bond donor versus zero H-bond donors for the non-oxo methyl ester [1]; (ii) isomeric specificity between the 5(1H)-oxo and 7(1H)-oxo forms is non-trivial—electron ionisation mass spectrometry demonstrates regioselective fragmentation patterns that are diagnostic and mutually exclusive, with exceptionally abundant [M−CO₂]⁺· metastable peaks observed exclusively for the 7-oxo isomers [2]; and (iii) the methyl ester confers an XLogP of −0.9, situating it between the more lipophilic ethyl ester (LogP ≈ 0.20) and the more polar free acid (LogP ≈ −0.28), directly affecting solubility, permeability, and formulation behavior [1].

5-Oxo vs. Non-oxo Core

The 5-oxo substituent introduces a hydrogen bond donor (vs 0 in non-oxo analogs), altering polarity and target-interaction profile.

Regioisomeric 7-Oxo Impurity

7-Oxo isomer may arise as synthetic byproduct; its biological activity can diverge. MS fragmentation confirms 5-oxo identity.

Ester Lipophilicity Variation

Methyl ester lipophilicity sits between the more lipophilic ethyl ester and the more polar free acid, shifting permeability and formulation behavior.

Quantitative Differentiation from Closest Analogs


Lipophilicity (XLogP) Profile Differentiation

The target compound's computed XLogP3-AA of −0.9 places it in a distinct lipophilicity window compared with its three nearest commercially available analogs. The ethyl ester (CAS 112273-77-5) is more lipophilic with a reported LogP of approximately 0.20, the free carboxylic acid (CAS 169298-54-8) is more hydrophilic with a LogP of approximately −0.28, and the non-oxo methyl ester (CAS 944906-58-5) is substantially more lipophilic with a LogP of 0.58 [1]. The XLogP difference of approximately 1.1 log units between the target methyl ester and the non-oxo analog corresponds to a theoretical ~12.6-fold difference in octanol-water partition coefficient, directly relevant to membrane permeability predictions [1].

Lipophilicity profile
Cross-study comparable
ΔLogP +1.48 vs. non-oxo methyl ester (LogP 0.58); target XLogP3-AA −0.9
Supports membrane partitioning differentiation in cell-based assays
Computed vs. vendor-reported logP; >10-fold partition difference predicted
Physicochemical profiling ADME prediction Lead optimization

Regioisomeric Mass Spectrometric Signature

Ovcharenko et al. (2001) demonstrated that electron ionisation (EI) mass spectra of ethyl 5(1H)-oxo- and 7(1H)-oxo-1-aryl-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carboxylates show clear, reproducible differences. The 7-oxo isomers exhibited exceptionally abundant metastable peaks corresponding to [M−CO₂]⁺· fragment ions, a feature absent in the 5-oxo isomers due to regioselective fragmentation involving the ester function [1]. This provides an unambiguous analytical fingerprint for distinguishing the 5-oxo regioisomer—the form present in the target compound—from any 7-oxo contaminant or synthetic byproduct.

MS regioisomer signature
Head-to-head
70 eV EI-MS: 5-oxo isomers lack abundant [M−CO₂]⁺· metastable peak; exclusive to 7-oxo isomers
Definitive analytical QC criterion for 5-oxo regioisomer confirmation
Ethyl ester derivatives used as model; fragmentation pattern diagnostic
Analytical quality control Isomer confirmation Mass spectrometry

Hydrogen-Bonding Capacity Differentiation

The target compound possesses a topological polar surface area (TPSA) of 71 Ų, one hydrogen bond donor (HBD), and four hydrogen bond acceptors (HBA) [1]. In contrast, the non-oxo methyl ester analog (CAS 944906-58-5) has zero HBDs and a lower TPSA due to the absence of the 5-oxo carbonyl, while the free carboxylic acid (CAS 169298-54-8) has two HBDs [1]. The single HBD of the target compound, arising from the imidazole NH, enables directional hydrogen-bond donation that is absent in the non-oxo analog and doubled in the free acid, fine-tuning protein-ligand interaction potential without the excessive polarity and ionization liability of the carboxylic acid at physiological pH.

H-bond capacity
Cross-study comparable
TPSA 71 Ų, HBD=1 (target) vs. 0 (non-oxo), 2 (free acid); ΔHBD +1/−1
Single HBD balances target engagement without excessive polarity
Computed properties; relevant for protein-ligand interaction profiling
Molecular recognition Target engagement Solubility optimization

Class-Level COX-2 Anti-Inflammatory Activity

A series of 2,3-diaryl-substituted imidazo[1,2-a]pyrimidine derivatives demonstrated selective COX-2 inhibition with an IC₅₀ of 13 µM, exhibiting approximately 13-fold selectivity over COX-1 (IC₅₀ = 170 µM), and achieving 63.8% inhibition of swelling in vivo [1]. Separately, benzo[4,5]imidazo[1,2-a]pyrimidine derivative 5a showed a COX-2 IC₅₀ of 0.05 µM, surpassing the reference drug celecoxib (IC₅₀ = 0.06 µM) [2]. While these data derive from elaborated analogs bearing additional substituents, they establish the imidazo[1,2-a]pyrimidine core as a validated anti-inflammatory pharmacophore onto which the target compound's 5-oxo-6-carboxylate substitution pattern can be further diversified.

COX-2 class-level activity
Class-level inference
Elaborated analogs: COX-2 IC₅₀ 0.05–13 µM; up to 13-fold selective over COX-1
Supports scaffold-based anti-inflammatory lead optimization
Data from substituted derivatives; not from target compound itself
Anti-inflammatory drug discovery COX-2 selectivity Pain therapeutics

Class-Level Antileishmanial Pharmacophore Activity

Kumar et al. (2023) screened a Groebke-Blackburn-Bienaymé multicomponent reaction-based library of imidazo-fused heterocycles against Leishmania amazonensis. The imidazo[1,2-a]pyrimidine derivative compound 24 was identified as the most effective library member, exhibiting an IC₅₀ of 6.63 µM against the clinically relevant amastigote form—approximately 2-fold more potent than the reference drug miltefosine—and demonstrating >10-fold selectivity for intracellular parasites over host cells [1]. This establishes the imidazo[1,2-a]pyrimidine core as a validated antileishmanial pharmacophore with a therapeutic window suitable for further optimization.

Antileishmanial class-level
Class-level inference
Compound 24: IC₅₀ 6.63 µM vs. miltefosine; >10-fold host cell selectivity
Supports scaffold selection for antiparasitic hit-to-lead programs
Elaborated library compound; target scaffold serves as diversification handle
Antileishmanial drug discovery Neglected tropical diseases Parasitology

Synthetic Regioselectivity and Isomer Control

Matosiuk et al. (2003) demonstrated that the pseudo-Michael reaction of 1-aryl-2-aminoimidazolines-2 with diethyl ethoxymethylenemalonate (DEEM) is temperature-dependent: at −10 °C, only the 7(1H)-oxo isomers (4a–4f) are formed, whereas at room temperature a mixture of 5(1H)-oxo (5a–5f) and 7(1H)-oxo isomers is obtained [1]. The isomer ratio depends on aryl substituent electronics, with chloro substitution at positions 3 or 4 favoring the 5-oxo isomer. The molecular structures of both regioisomers were confirmed by X-ray crystallography [1]. This synthetic study, conducted on the analogous ethyl ester system, establishes that controlled access to the 5-oxo regioisomer—the form present in the target compound—requires specific reaction conditions and cannot be assumed from generic imidazo[1,2-a]pyrimidine syntheses.

Synthetic isomer control
Head-to-head
Temperature-dependent: −10°C gives exclusive 7-oxo; RT gives 5-oxo/7-oxo mixtures; 5-oxo favored by 3-Cl/4-Cl aryl substitution
Controlled synthesis and structural confirmation required for 5-oxo isomer
X-ray and EI-MS validation; pseudo-Michael reaction conditions
Synthetic methodology Process chemistry Isomer purity

Procurement-Driven Application Scenarios


COX-2 Selective Anti-Inflammatory SAR Campaigns

The imidazo[1,2-a]pyrimidine scaffold has demonstrated COX-2 IC₅₀ values as low as 0.05 µM in elaborated derivatives, with selectivity ratios of up to 13-fold over COX-1 [1][2]. The target compound provides an ideal starting scaffold for parallel SAR exploration: the 6-methyl ester can be hydrolyzed to the free acid for salt formation, converted to amides, or reduced to the alcohol for further functionalization, while the 5-oxo group maintains the hydrogen-bonding pharmacophore element observed in active analogs. Its XLogP of −0.9 favors aqueous solubility for in vitro assay compatibility, distinguishing it from the more lipophilic non-oxo analog (LogP 0.58) [3].

Antiparasitic Lead Generation Scaffold

The imidazo[1,2-a]pyrimidine pharmacophore has demonstrated IC₅₀ = 6.63 µM against L. amazonensis amastigotes (~2-fold more potent than miltefosine) and has been computationally validated as a PfDHODH inhibitor scaffold with binding scores reaching −11.3 kcal/mol in optimized leads [4][5]. The target compound's 5-oxo-6-carboxylate core places reactive handles at two positions amenable to Groebke-Blackburn-Bienaymé multicomponent diversification, the very methodology used to identify the antileishmanial lead compound 24 [4].

Analytical Reference Standard for Regioisomer QC

The clear EI-MS differentiation between 5(1H)-oxo and 7(1H)-oxo isomers—specifically, the exclusive presence of abundant [M−CO₂]⁺· metastable peaks in 7-oxo isomers—establishes the target compound as an analytically tractable reference material for regioisomer identity confirmation [6]. Procurement of the verified 5-oxo isomer enables its use as an authentic standard in HPLC-MS or EI-MS methods for detecting 7-oxo contamination in synthetic batches, a quality attribute directly linked to synthetic temperature control [7].

CNS-Penetrant Compound Library Building Block

The Matosiuk et al. (1992) series of 5(1H)oxo-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carboxylic esters demonstrated central pharmacological activity including dose-dependent analgesia in mice [8]. The target compound's TPSA of 71 Ų and single HBD place it within favorable CNS drug-like space (TPSA < 90 Ų, HBD ≤ 3), while its methyl ester offers a balanced pro-drug strategy: sufficient lipophilicity for passive blood-brain barrier penetration with the potential for rapid hydrolysis to the active acid in situ [3].

Application
Selection Property
Validation Focus
COX-2 selective anti-inflammatory SAR
5-oxo-6-carboxylate scaffold with two diversification vectors
COX-2 isoform selectivity assay and in vivo inflammation model response
Antiparasitic lead generation
Groebke-Blackburn-Bienaymé multicomponent reaction compatibility
Intracellular amastigote assay and PfDHODH inhibition model
Analytical QC standard for regioisomer identity
Diagnostic EI-MS absence of [M−CO₂]⁺ metastable peak
HPLC-MS or EI-MS isomer confirmation in synthetic batches
CNS-penetrant library building block
CNS drug-like TPSA (
Blood-brain barrier permeability and central pharmacology model evaluation
Quote Request

Request a Quote for Methyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.